molecular formula C15H15NOS B14556764 1-[4-(Dimethylamino)phenyl]-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 62105-58-2

1-[4-(Dimethylamino)phenyl]-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B14556764
CAS No.: 62105-58-2
M. Wt: 257.4 g/mol
InChI Key: NADFNCVGNLDNDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Dimethylamino)phenyl]-3-(thiophen-2-yl)prop-2-en-1-one is a compound that belongs to the class of chalcones, which are known for their diverse biological activities. This compound features a thiophene ring, a dimethylamino group, and a conjugated enone system, making it a subject of interest in medicinal chemistry and material science .

Preparation Methods

The synthesis of 1-[4-(Dimethylamino)phenyl]-3-(thiophen-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-(dimethylamino)benzaldehyde and 2-acetylthiophene in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .

Chemical Reactions Analysis

1-[4-(Dimethylamino)phenyl]-3-(thiophen-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic catalysts, organic solvents like dichloromethane or acetonitrile, and controlled temperatures to ensure selective transformations .

Mechanism of Action

The mechanism of action of 1-[4-(Dimethylamino)phenyl]-3-(thiophen-2-yl)prop-2-en-1-one involves its interaction with various molecular targets. The compound’s enone system can interact with nucleophilic sites in biological molecules, leading to the inhibition of enzymes or modulation of signaling pathways. The dimethylamino group enhances its ability to penetrate cell membranes, increasing its bioavailability .

Comparison with Similar Compounds

Similar compounds to 1-[4-(Dimethylamino)phenyl]-3-(thiophen-2-yl)prop-2-en-1-one include:

The uniqueness of this compound lies in its combination of the dimethylamino group and thiophene ring, which imparts distinct electronic and biological properties .

Properties

CAS No.

62105-58-2

Molecular Formula

C15H15NOS

Molecular Weight

257.4 g/mol

IUPAC Name

1-[4-(dimethylamino)phenyl]-3-thiophen-2-ylprop-2-en-1-one

InChI

InChI=1S/C15H15NOS/c1-16(2)13-7-5-12(6-8-13)15(17)10-9-14-4-3-11-18-14/h3-11H,1-2H3

InChI Key

NADFNCVGNLDNDV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)C=CC2=CC=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.